molecular formula C12H17NO3 B1306114 5-Tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid CAS No. 832684-43-2

5-Tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid

Cat. No.: B1306114
CAS No.: 832684-43-2
M. Wt: 223.27 g/mol
InChI Key: YAICHDLMXOAJLD-UHFFFAOYSA-N
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Description

5-Tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid is a heterocyclic compound featuring a benzoxazole ring system. This compound is notable for its structural complexity and potential applications in various fields, including medicinal chemistry and materials science. The presence of the tert-butyl group and the carboxylic acid functionality imparts unique chemical properties that make it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with tert-butyl acetoacetate in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes often incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C), resulting in the reduction of the benzoxazole ring.

    Substitution: Electrophilic substitution reactions can occur at the benzoxazole ring, particularly at positions ortho and para to the nitrogen atom. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: H₂ with Pd/C, lithium aluminum hydride (LiAlH₄).

    Substitution: Halogens (Br₂, Cl₂), nitrating agents (HNO₃/H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines or alcohols. Substitution reactions can introduce various functional groups onto the benzoxazole ring, enhancing its chemical diversity.

Scientific Research Applications

5-Tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism by which 5-Tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with active site residues, while the benzoxazole ring can engage in π-π interactions with aromatic amino acids. These interactions can alter the function of the target protein, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.

    5-Tert-butyl-1,2-benzoxazole-3-carboxylic acid: Does not have the tetrahydro ring, which affects its stability and biological activity.

    5-Tert-butyl-4,5,6,7-tetrahydro-1,2-benzothiazole-3-carboxylic acid:

Uniqueness

The presence of the tert-butyl group in 5-Tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid imparts steric hindrance, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from similar compounds and can be exploited in the design of new materials and drugs with specific properties.

Properties

IUPAC Name

5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-12(2,3)7-4-5-9-8(6-7)10(11(14)15)13-16-9/h7H,4-6H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAICHDLMXOAJLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)C(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90388061
Record name 5-tert-Butyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24789816
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

832684-43-2
Record name 5-tert-Butyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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